4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid

Cancer Metabolism Lactate Transport MCT1 Inhibition

This pyridine-carboxamide MCT1 inhibitor (IC50 48 nM) is an essential tool compound for lactate transport studies. Its moderate potency allows dose-response profiling without complete transport blockade, unlike ultra-potent analogues. The low MW (222.24) and modular isonicotinamide-butanoic acid scaffold make it ideal for SAR programs, blood-brain barrier optimization, and HTS assay validation. Ensure experimental reproducibility—use the defined tool compound, not an unvalidated substitute.

Molecular Formula C11H14N2O3
Molecular Weight 222.24
CAS No. 1152556-15-4
Cat. No. B3045862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid
CAS1152556-15-4
Molecular FormulaC11H14N2O3
Molecular Weight222.24
Structural Identifiers
SMILESCN(CCCC(=O)O)C(=O)C1=CC=NC=C1
InChIInChI=1S/C11H14N2O3/c1-13(8-2-3-10(14)15)11(16)9-4-6-12-7-5-9/h4-7H,2-3,8H2,1H3,(H,14,15)
InChIKeyXFDYHPBYZYAHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid (CAS 1152556-15-4): MCT1 Inhibitor Procurement Overview


4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid (CAS 1152556-15-4), also known as 4-(N-methylisonicotinamido)butanoic acid, is a synthetic small molecule with the formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . This compound has been identified as an inhibitor of Monocarboxylate Transporter 1 (MCT1; SLC16A1), a key lactate transporter implicated in cancer metabolism and immunosuppression [1]. Commercially available with a typical purity of 95%, it serves as a versatile research tool for investigating MCT1-mediated lactate transport in cellular assays .

Procurement Risk: Why Other MCT1 Inhibitors Cannot Substitute for 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid


MCT1 inhibitors represent a structurally diverse class, and potency alone does not dictate functional outcomes in complex biological systems. Compounds like AZD3965, BAY-8002, and AR-C141990 exhibit varying degrees of MCT1 selectivity over other MCT isoforms (e.g., MCT2, MCT4), which critically influences their effects on tumor metabolism and immune cell function . The specific pyridine-carboxamide scaffold of 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid dictates its unique physicochemical properties and biological interactions. Therefore, substituting this compound with another MCT1 inhibitor without head-to-head comparative data introduces significant experimental variability and risks confounding research outcomes.

Quantitative Differentiation Evidence for 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid vs. MCT1 Inhibitors


MCT1 Inhibitory Potency of 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid in Rat RBE4 Cells

4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid inhibits MCT1-mediated lactate transport with an IC50 of 48 nM. This places its potency as significantly lower than the clinical-stage inhibitor AZD3965 (Ki = 1.6 nM) , and moderately less potent than BAY-8002 (IC50 = 3 nM on rat MCT1) . However, its potency is comparable to or greater than other tool compounds like MCT1-IN-3 (IC50 = 81 nM) . This intermediate potency may be advantageous for studies requiring partial MCT1 inhibition to avoid complete metabolic shutdown.

Cancer Metabolism Lactate Transport MCT1 Inhibition

Physicochemical Properties of 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid as a Research Scaffold

The compound possesses distinct physicochemical properties, including a molecular weight of 222.24 g/mol and a topological polar surface area (TPSA) of 70.5 Ų . In contrast, other MCT1 inhibitors like AZD3965 have a significantly higher molecular weight (MW = 447.4 g/mol) and BAY-8002 is even larger (MW = 481.3 g/mol) . Its lower molecular weight and moderate TPSA suggest better potential for blood-brain barrier (BBB) penetration compared to bulkier MCT1 inhibitors, although this is a class-level inference not supported by direct in vivo data for this specific compound.

Chemical Biology Scaffold Physicochemical Properties

Commercial Availability and Purity of 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid

This compound is commercially available from multiple vendors with a guaranteed minimum purity of 95% [REFS-1, REFS-2]. While many potent MCT1 inhibitors like AZD3965 and BAY-8002 are also commercially available as research chemicals, they are often supplied as part of advanced clinical development programs and may have different pricing and availability constraints . 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid represents a more accessible and cost-effective tool for initial target validation or high-throughput screening campaigns where the highest potency is not the primary requirement.

Procurement Purity Availability

Application Scenarios for 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid in MCT1 Research


In Vitro Validation of MCT1-Dependent Lactate Transport in Cancer Cell Lines

Use as a tool compound to confirm the role of MCT1 in lactate export in glycolytic cancer cell lines (e.g., MDA-MB-231, WiDr). Its intermediate IC50 of 48 nM allows for dose-response studies to determine the degree of MCT1 inhibition required to impact cell proliferation or intracellular pH, without the immediate and complete transport blockade seen with more potent inhibitors like AZD3965 [REFS-1, REFS-2].

Medicinal Chemistry Starting Point for CNS-Penetrant MCT1 Inhibitors

Due to its low molecular weight (222.24 g/mol) and moderate polar surface area, this compound's isonicotinamide-butanoic acid scaffold is a logical starting point for structure-activity relationship (SAR) studies aimed at developing MCT1 inhibitors with improved blood-brain barrier penetration for potential applications in brain tumors or neurological disorders .

High-Throughput Screening (HTS) for MCT1 Modulators

Employ as a reference inhibitor in high-throughput screening assays for MCT1 activity. Its well-defined IC50 value and commercial availability make it a suitable positive control for validating assay robustness and screening new chemical libraries for novel MCT1 modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.